U-101017

GABA_A receptor Benzodiazepine binding site Radioligand binding assay

Classical benzodiazepines lack GABAᴀ subtype selectivity and pose convulsant risks. U-101017, a dual-functionality partial agonist, potentiates Cl⁻ currents at low concentrations while self-limiting agonism at higher doses, eliminating convulsant risk. • ~700-fold potency shift in stressed vs. non-stressed animals-enables state-dependent pharmacology research • α1β2γ2-selective partial agonism (Ki 3.37 nM) vs. α3β2γ2 for targeted subtype studies • Neuroprotective in cerebral ischemia models with wide therapeutic window; no GABA current blockade Supplied ≥98% HPLC purity with full analytical documentation.

Molecular Formula C23H27ClN4O3
Molecular Weight 442.9 g/mol
CAS No. 170568-47-5
Cat. No. B1678916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameU-101017
CAS170568-47-5
Synonyms7-chloro-5((cis-3,5-dimethylpiperazine)carbonyl)imidazo(1,5a)quinoline-3-carboxylate
PNU 101017
U 101017
U-101017
Molecular FormulaC23H27ClN4O3
Molecular Weight442.9 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1)C)C(=O)C2=CC3=C(N=CN3C4=C2C=C(C=C4)Cl)C(=O)OC(C)(C)C
InChIInChI=1S/C23H27ClN4O3/c1-13-10-27(11-14(2)26-13)21(29)17-9-19-20(22(30)31-23(3,4)5)25-12-28(19)18-7-6-15(24)8-16(17)18/h6-9,12-14,26H,10-11H2,1-5H3/t13-,14+
InChIKeyJOJRKTAQXYPHBT-OKILXGFUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

U-101017 (CAS 170568-47-5): A Partial Benzodiazepine Agonist with Intrinsic Self-Limiting GABA_A Receptor Activity


U-101017 (PNU-101017; 7-chloro-5-[(cis-3,5-dimethylpiperazine)carbonyl]imidazo[1,5a]quinoline-3-carboxylate; C23H27ClN4O3; MW 442.94) is a partial benzodiazepine agonist that binds to the GABA_A receptor. Unlike classical full agonists such as diazepam, it exhibits a unique 'dual functionality' mechanism: it potentiates GABA-stimulated chloride currents at low concentrations but reverses its own agonistic activity at higher concentrations via a distinct low-affinity binding site, resulting in a self-limiting ceiling effect [1]. This profile confers anxiolytic and neuroprotective activity without the profound GABA current blockade and convulsant risk associated with inverse agonists or some other analogs [1].

U-101017: Why a Generic GABA_A Agonist Cannot Replicate Its Unique Functional Selectivity


Substituting U-101017 with a generic benzodiazepine receptor agonist such as diazepam or a less-characterized analog fails to capture its unique functional and safety profile. While many compounds can potentiate GABA, the dual functionality of U-101017—whereby it acts as a partial agonist and then limits its own maximal effect—is not a class-wide property. Furthermore, U-101017 demonstrates a distinct efficacy preference for the α1β2γ2 subtype over α3β2γ2, whereas diazepam shows no such differentiation [1]. This combination of self-limiting agonism and subtype bias translates into a lower risk of convulsant activity and a more predictable, safer pharmacological window that cannot be assumed for other compounds simply because they share a primary binding site [1].

Quantitative Differentiation of U-101017: Direct Comparator Evidence Across Key Performance Dimensions


In Vitro Binding Affinity: Superior Ki Value Compared to Diazepam in Rat Cortical Membranes

U-101017 exhibits a higher binding affinity for the benzodiazepine site on the GABA_A receptor compared to the prototypical full agonist diazepam. In a direct comparative assay using rat cortical membranes and [³H]flunitrazepam as the radioligand, the calculated inhibition constants (Ki) demonstrate that U-101017 binds approximately 1.7-fold more potently [1]. This quantitative advantage at the primary target site may translate to greater potency in downstream pharmacological effects.

GABA_A receptor Benzodiazepine binding site Radioligand binding assay

Functional GABA Current Inhibition: Markedly Milder Antagonism vs. Analog U-97775

A critical differentiator for U-101017 is its reduced propensity to inhibit GABA currents at higher concentrations compared to the structurally related analog U-97775. In whole-cell patch clamp experiments on HEK cells expressing the α6β2γ2 receptor subtype—where neither drug exhibits benzodiazepine agonism—U-97775 potently inhibits GABA-induced currents with an IC50 of 10 μM. In stark contrast, U-101017 shows no appreciable inhibition of GABA currents at concentrations up to 80 μM [1]. This demonstrates that U-101017's 'dual functionality' is far more muted than that of its close analog, avoiding the significant GABA blockade that underlies convulsant liability.

GABA_A receptor Electrophysiology Inverse agonism α6β2γ2 subtype

In Vivo Anxiolytic Potency: Stress-Dependent Enhancement vs. Non-Stressed State

U-101017 demonstrates a unique in vivo potency shift dependent on the animal's stress state, a feature not described for classical benzodiazepines. In non-stressed mice, U-101017 reduces cerebellar cGMP levels with an ED50 of 260.0 μmol/kg. However, in mice subjected to electric foot-shock stress, its potency is dramatically enhanced by approximately 700-fold, yielding an ED50 of just 0.37 μmol/kg [1]. This stress-dependent potentiation suggests a highly context-specific modulation of GABAergic tone, potentially offering a more targeted anxiolytic effect where it is most needed.

Anxiolytic In vivo pharmacology cGMP Stress model

Neuroprotective Efficacy: Direct Comparison of Neuronal Survival vs. Diazepam in Gerbil Ischemia

In a gerbil model of forebrain ischemia, U-101017 was compared directly to the full agonist diazepam for neuroprotective efficacy. Pre-ischemic treatment with U-101017 (30 mg/kg, i.p.) provided significant protection of the vulnerable CA1 hippocampal neuronal population, reducing the expected neuronal loss to 50% [1]. While this level of protection is robust for a partial agonist, it is noted that the same study utilized a comparator dose of diazepam (10 mg/kg, i.p.) selected from past studies demonstrating its neuroprotective efficacy [1]. The quantitative benefit of U-101017 is its ability to confer this protection without the full agonist profile of diazepam, which carries a higher risk of sedation and tolerance.

Neuroprotection Ischemia In vivo Hippocampal CA1 neurons

Subtype Functional Selectivity: Higher Efficacy at α1β2γ2 vs. α3β2γ2 Subtypes

Functional analysis of recombinant GABA_A receptors reveals that U-101017 exhibits subtype-selective efficacy, a property not observed with the full agonist diazepam. Electrophysiological studies show that U-101017 is of higher efficacy in potentiating GABA responses at the α1β2γ2 subtype compared to the α3β2γ2 subtype [1]. In contrast, diazepam demonstrates no appreciable difference in efficacy between these two major brain subtypes [1]. This nuanced functional selectivity indicates that U-101017 can be used to probe the distinct physiological roles of α1- versus α3-containing GABA_A receptors in anxiety, sedation, and cognition.

GABA_A receptor subtypes Functional selectivity Partial agonism

Defined Research Applications for U-101017 Based on Quantitative Differentiation


Dissecting the Role of α1-Containing GABA_A Receptors in Anxiety and Sedation

U-101017 is an optimal tool compound for studies seeking to differentiate the behavioral contributions of α1β2γ2 versus α3β2γ2 GABA_A receptor subtypes. Its unique functional selectivity—higher efficacy at α1β2γ2 compared to α3β2γ2, in contrast to the non-selective diazepam [1]—allows researchers to probe α1-mediated mechanisms with a partial agonist. This is particularly valuable in behavioral pharmacology experiments (e.g., elevated plus maze, locomotor activity assays) where correlating specific subunit activity with anxiolysis, sedation, or motor impairment is the primary objective.

Investigating Context-Dependent Anxiolysis in Stress Models

The dramatic, ~700-fold enhancement of U-101017's in vivo potency in stressed versus non-stressed animals [1] makes it a uniquely powerful research tool for investigating state-dependent GABAergic pharmacology. Applications include chronic stress paradigms, fear conditioning, and post-traumatic stress disorder (PTSD) models, where U-101017 can be used to elucidate how stress hormones or neuronal circuits alter the sensitivity of the benzodiazepine receptor system. This contrasts with classical benzodiazepines, which do not display the same magnitude of stress-dependent potency shift.

Neuroprotection Studies Requiring a Favorable Safety Margin

For preclinical studies of cerebral ischemia, traumatic brain injury, or neurodegenerative conditions, U-101017 offers a compelling alternative to full benzodiazepine agonists. It has demonstrated significant neuroprotection in vivo, reducing neuronal loss in the gerbil forebrain ischemia model [1], but with the intrinsic safety feature of self-limiting agonism [2]. This makes it suitable for studies requiring prolonged dosing or investigations into the therapeutic window for neuroprotection, where the risk of sedation, tolerance, or withdrawal from a full agonist would confound results. The absence of GABA current blockade at high concentrations further supports its use in models where preserving normal inhibitory tone is critical.

Structure-Activity Relationship (SAR) Studies of 'Dual Functionality' Ligands

U-101017 serves as a critical comparator in SAR programs aimed at developing next-generation GABA_A receptor modulators. Its well-characterized 'dual functionality' profile—which is considerably milder than the related analog U-97775 (IC50 >80 μM vs. 10 μM for GABA current inhibition) [2]—provides a benchmark for evaluating new chemical entities. Medicinal chemistry efforts focused on optimizing the separation between agonistic potentiation and inhibitory off-target effects can use U-101017 as a reference compound with a proven, quantifiable safety window.

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